2-Ethoxyacetohydrazide hydrochloride

Description

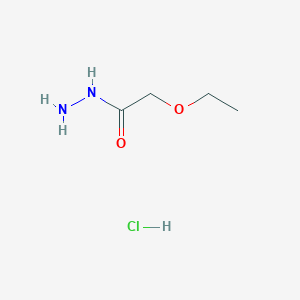

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethoxyacetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHKFYAAHZNVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Chemistry of 2 Ethoxyacetohydrazide Hydrochloride

Established Synthetic Routes for 2-Ethoxyacetohydrazide (B1316642) and its Hydrochloride Salt

The synthesis of 2-ethoxyacetohydrazide is conventionally achieved through the hydrazinolysis of an ethyl 2-ethoxyacetate precursor. This well-established method involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303). The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the displacement of the ethoxy group (-OEt) and the formation of the corresponding acyl hydrazide. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol), and may be heated to drive the reaction to completion.

Following the formation of the 2-ethoxyacetohydrazide free base, the hydrochloride salt is prepared by treating the hydrazide with hydrochloric acid. This acid-base reaction involves the protonation of one of the basic nitrogen atoms of the hydrazide by the hydrochloric acid, forming the ammonium (B1175870) salt, 2-ethoxyacetohydrazide hydrochloride. The salt is often precipitated from a suitable organic solvent, filtered, and dried.

A general procedure for the synthesis of acylhydrazides involves adding acyl chloride dropwise to a cooled solution of hydrazine hydrochloride and pyridine (B92270) in a solvent like dichloromethane. The mixture is stirred for several hours, followed by an aqueous workup to isolate the product. mdpi.com

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Yield

In the pursuit of more efficient, economical, and environmentally friendly synthetic methods, several novel strategies for the synthesis of hydrazides have been explored. These approaches aim to improve upon the classical methods by reducing reaction times, simplifying workup procedures, and increasing product yields.

Green Synthetic Approaches:

Solvent-Free Grinding Technique: A highly efficient and eco-friendly method involves the direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate under solvent-free conditions using a grinding technique. researchgate.net The reactants are ground together in a mortar and pestle at room temperature, leading to the formation of a solid mass which can then be crystallized. researchgate.net This method avoids the use of organic solvents, simplifies the workup procedure, and can prevent the formation of diacyl hydrazide byproducts due to the mild reaction conditions. researchgate.net

L-proline as an Organocatalyst: The use of L-proline, a naturally occurring amino acid, as a reusable organocatalyst has been demonstrated for the synthesis of hydrazide derivatives. mdpi.comresearchgate.netbohrium.com These reactions often proceed under mild conditions, offer high purity, short reaction times, and high yields. mdpi.comresearchgate.net The catalyst can be recovered and reused, adding to the sustainability of the process. tandfonline.comresearchgate.net

One-Pot Syntheses: One-pot procedures, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce the need for purification of intermediates, save time, and minimize waste. researchgate.net For instance, a one-pot conversion of acylhydrazides into N-acyl carbamates has been reported, showcasing the versatility of hydrazides as intermediates in multi-step syntheses. researchgate.net Another example is the synthesis of acyl hydrazones from activated amides, hydrazine, and carbonyl compounds in a one-pot reaction. organic-chemistry.org

Alternative Activation Methods: Research has also focused on activating aldehydes for the synthesis of acyl hydrazides under mild conditions. This includes methods involving aerobic activation or the use of radical chemistry with azo compounds to generate acyl hydrazides from a broad range of substrates. acs.orgscispace.com

Table 1: Comparison of Synthetic Strategies for Hydrazides

| Method | Starting Materials | Key Features | Advantages |

|---|---|---|---|

| Classical Hydrazinolysis | Ester + Hydrazine Hydrate | Nucleophilic acyl substitution | Well-established, reliable |

| Solvent-Free Grinding | Carboxylic Acid + Hydrazine Hydrate | Mechanical activation | Eco-friendly, simple workup, high efficiency researchgate.net |

| L-proline Catalysis | Hydrazide + Carbonyl Compound | Organocatalysis | Mild conditions, reusable catalyst, high yields mdpi.comresearchgate.net |

| One-Pot Synthesis | Varies (e.g., Activated Amide + Hydrazine + Carbonyl) | Multiple steps in one vessel | Time-saving, reduced waste, improved efficiency organic-chemistry.org |

Stereoselective Synthesis Approaches for Related Chiral Hydrazide Structures

While 2-ethoxyacetohydrazide is an achiral molecule, the synthesis of chiral hydrazides is a significant area of research due to their prevalence in pharmaceuticals and as synthetic intermediates. acs.orgresearchgate.net The most direct and efficient method for producing these optically active compounds is the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net

This transformation typically involves the use of transition metal catalysts complexed with chiral ligands. The choice of metal and ligand is crucial for achieving high enantioselectivity.

Nickel-Catalyzed Asymmetric Hydrogenation: Earth-abundant and less toxic first-row transition metals, such as nickel, have gained significant attention. acs.org Efficient nickel-based catalyst systems, for example, using a Ni–(S,S)-Ph-BPE complex, have been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.orgacs.org These reactions can often be performed on a gram scale without loss of enantioselectivity. acs.orgacs.org Nickel catalysts supported by strongly donating bisphosphines have also been used for the transfer hydrogenation of hydrazones with formic acid. nih.govbohrium.com

Rhodium-Catalyzed Asymmetric Hydrohydrazonemethylation: A cascade reaction known as hydrohydrazonemethylation combines catalytic asymmetric hydroformylation of styrenes with the condensation of the resulting aldehydes with a hydrazide. rwth-aachen.deresearchgate.net Using a rhodium catalyst with a chiral phosphine-ligand like (R,R)-Ph-BPE, γ-chiral N'-substituted acetohydrazones are formed. rwth-aachen.deresearchgate.net Subsequent reduction yields the corresponding γ-chiral acetohydrazides with high enantioselectivities (77% to 97% ee). rwth-aachen.de

Palladium-Catalyzed Asymmetric Hydrogenation: Palladium catalysts have also been employed for the enantioselective hydrogenation of fluorinated hydrazones. For instance, a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst provides a general method for producing chiral fluorinated hydrazines with a broad substrate scope and high enantioselectivity.

Metal-Free Asymmetric Hydrogenation: An alternative approach involves the use of chiral boranes as catalysts for the metal-free hydrogenation of hydrazones, yielding optically active hydrazines in high yields and with good enantioselectivity (75–93% ee). acs.orgnih.gov

Table 2: Examples of Catalysts in Stereoselective Hydrazide Synthesis

| Catalyst System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ni–(S,S)-Ph-BPE complex | Asymmetric Hydrogenation | Up to >99% | acs.orgacs.org |

| [Rh(acac)(CO)2] / (R,R)-Ph-BPE | Asymmetric Hydrohydrazonemethylation | 77–97% | rwth-aachen.deresearchgate.net |

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Asymmetric Hydrogenation | Up to 94% | |

| Chiral Boranes | Metal-Free Asymmetric Hydrogenation | 75–93% | acs.orgnih.gov |

Process Optimization and Scalability Considerations in this compound Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and consistent product quality.

Key Optimization Parameters:

Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency must be optimized to maximize yield and minimize the formation of byproducts.

Reagent Stoichiometry: The molar ratio of reactants, such as the ester and hydrazine hydrate, needs to be fine-tuned to ensure complete conversion of the limiting reagent while minimizing excess.

Solvent Selection: The choice of solvent can impact reaction rate, product solubility, and ease of purification. Green solvents are increasingly preferred to minimize environmental impact.

Catalyst Loading: For catalyzed reactions, optimizing the catalyst concentration is crucial to balance reaction speed with cost.

Continuous Flow Chemistry: For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. drreddys.comaurigeneservices.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters. aurigeneservices.comscispace.com This technology can lead to:

Enhanced Safety: Smaller reaction volumes at any given time reduce the risks associated with exothermic reactions or hazardous reagents. aurigeneservices.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for more efficient heating and cooling, leading to better process control. scispace.com

Increased Efficiency and Purity: Automation and process optimization in flow systems can improve synthetic efficiency, yield, and product purity. mdpi.com

Telescoped Reactions: Multiple reaction steps can be connected in series without the need to isolate and purify intermediates, significantly streamlining the manufacturing process. scispace.commdpi.comscielo.br

The scale-up of active pharmaceutical ingredient (API) manufacturing often presents challenges, and process optimization using continuous flow reactors helps in understanding and maintaining the necessary parameters for large-scale production. drreddys.com

Analytical Methodologies for Purity Assessment and Impurity Profiling in this compound Synthesis

Ensuring the purity of this compound and identifying any potential impurities is critical for quality control. A comprehensive impurity profile is essential for all stages of drug development and manufacturing. researchgate.netnih.gov Impurities can arise from starting materials, intermediates, byproducts of the synthesis, or degradation products. researchgate.netijcrt.org

A variety of analytical techniques are employed for purity assessment and impurity profiling:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the analysis of non-volatile organic compounds. nih.gov Reversed-phase HPLC (RP-HPLC) with UV detection is a common method for determining the purity of the final product and quantifying impurities. nih.govnih.gov The method can be optimized by screening different stationary phases and adjusting the mobile phase composition and pH to achieve optimal separation. nih.gov Derivatization of hydrazides can also be employed to enhance their detection by UV or fluorescence detectors. scribd.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification.

Mass Spectrometry (MS): When coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the structural elucidation of unknown impurities. researchgate.net It provides information about the molecular weight and fragmentation pattern of the analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the final product and the characterization of isolated impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of a reaction and for the preliminary separation and identification of impurities. ijprdjournal.com

Table 3: Analytical Methods for Quality Control

| Technique | Primary Use | Information Provided |

|---|---|---|

| HPLC-UV | Purity assessment, quantification of impurities | Retention time, peak area (concentration) |

| LC-MS | Impurity identification and characterization | Molecular weight, structural fragments |

| NMR | Structural confirmation and elucidation | Detailed molecular structure |

| GC | Analysis of volatile impurities (e.g., residual solvents) | Quantification of volatile components |

| TLC | Reaction monitoring, preliminary analysis | Qualitative assessment of components |

Chemical Reactivity and Transformations of 2 Ethoxyacetohydrazide Hydrochloride

Fundamental Reaction Mechanisms of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) in 2-ethoxyacetohydrazide (B1316642) hydrochloride possesses two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. The reactivity is centered around these nitrogen atoms, which can participate in reactions with various electrophiles. The terminal amino group (-NH₂) is generally more nucleophilic and sterically accessible than the nitrogen atom adjacent to the carbonyl group.

The reaction mechanism often involves the initial nucleophilic attack by the terminal nitrogen atom on an electrophilic center. The presence of the adjacent carbonyl group can influence the reactivity through resonance, which can delocalize the lone pair of the inner nitrogen atom, making the terminal nitrogen more nucleophilic. The hydrochloride salt form implies that one of the nitrogen atoms is protonated, which would decrease its nucleophilicity until it is neutralized by a base.

Acyl Group Substitution Reactions Involving 2-Ethoxyacetohydrazide Hydrochloride

This compound can undergo nucleophilic acyl substitution reactions where the hydrazide group acts as a nucleophile, attacking an acylating agent. masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com This results in the formation of an N-acyl derivative. Common acylating agents include acid chlorides, acid anhydrides, and carboxylic acids (often requiring activation). vanderbilt.edu

The reaction typically proceeds via a tetrahedral intermediate formed by the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the acylating agent. masterorganicchemistry.com Subsequent collapse of this intermediate leads to the expulsion of the leaving group and formation of the acylated product. For instance, reaction with acetic anhydride (B1165640) would yield N'-acetyl-2-ethoxyacetohydrazide. It's important to note that acylation can sometimes occur as a side reaction, for example, when using carboxylic acids like acetic or formic acid as solvents or catalysts in other reactions. pharm.or.jpjst.go.jpresearchgate.netnih.gov Studies have shown that formylation with formic acid is significantly faster than acetylation with acetic acid. jst.go.jpresearchgate.netnih.gov

| Reactant | Acylating Agent | Product | Conditions |

|---|---|---|---|

| 2-Ethoxyacetohydrazide | Acetyl Chloride | N'-acetyl-2-ethoxyacetohydrazide | Base (e.g., triethylamine) in an inert solvent |

| 2-Ethoxyacetohydrazide | Benzoic Anhydride | N'-benzoyl-2-ethoxyacetohydrazide | Typically requires heating |

Condensation Reactions and Schiff Base Formation with this compound

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones, a class of compounds containing a C=N-NH-C=O backbone. rsc.orgwikipedia.orgkhanacademy.org These reactions are fundamental in the synthesis of various biologically active molecules and are often referred to as Schiff base formation. nih.govnih.govarpgweb.com

The reaction is typically catalyzed by acid and involves the nucleophilic attack of the terminal nitrogen atom of 2-ethoxyacetohydrazide on the carbonyl carbon of the aldehyde or ketone. acs.org This is followed by dehydration to yield the corresponding N-acylhydrazone (a Schiff base). The reaction is generally reversible and the rate can be influenced by the pH of the medium and the electronic and steric properties of the carbonyl compound. nih.gov Aldehydes are generally more reactive than ketones in these condensation reactions. acs.org This reactivity has been explored for creating radiopharmaceuticals using "click, then chelate" or "prelabel, then click" strategies. rsc.orgnih.gov

| Carbonyl Compound | Product (N-Acylhydrazone) | General Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-2-ethoxyacetohydrazide | Acid catalyst (e.g., acetic acid) in a suitable solvent (e.g., ethanol), often with heating. |

| Acetone | (E)-N'-(propan-2-ylidene)-2-ethoxyacetohydrazide | Similar to aldehydes, but may require longer reaction times or more forcing conditions. |

| 2-Hydroxyacetophenone | N'-(1-(2-hydroxyphenyl)ethylidene)-2-ethoxyacetohydrazide | Refluxing in an appropriate solvent. nih.govarpgweb.com |

Reduction Pathways of this compound and its Derivatives

The hydrazide and hydrazone functionalities in this compound and its derivatives can be reduced using various reducing agents. The reduction of the hydrazide moiety can lead to the corresponding hydrazine (B178648) or, under more vigorous conditions, cleavage of the N-N bond to form an amine. acs.org Diborane is a reagent known to reduce both cyclic and acyclic hydrazides. acs.org

The C=N double bond in the hydrazone derivatives is susceptible to reduction, yielding the corresponding saturated hydrazide. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and magnesium in methanol. researchgate.netresearchgate.net The choice of reducing agent can allow for selective reduction of the imine bond while leaving the amide carbonyl group intact. For instance, sodium cyanoborohydride is often used for the selective reduction of acylhydrazones. researchgate.net The Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, proceeds through a hydrazone intermediate. wikipedia.orglibretexts.org

Carbon-Heteroatom Bond Formation Reactions Catalyzed by or Involving this compound (e.g., Buchwald-Hartwig, Chan-Lam Coupling)

While this compound itself is not typically a catalyst, its hydrazide moiety can participate as a nucleophile in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgacsgcipr.orgwikipedia.orglibretexts.org This reaction forms a new carbon-nitrogen bond between an aryl halide or triflate and the nitrogen of the hydrazide. The reaction is catalyzed by a palladium complex and requires a base. This provides a powerful method for the synthesis of N-aryl hydrazides.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazide and subsequent deprotonation by the base. Reductive elimination from the resulting palladium-amido complex yields the N-aryl hydrazide and regenerates the Pd(0) catalyst. wikipedia.org While the Chan-Lam coupling typically involves the coupling of arylboronic acids with N-H or O-H containing compounds using a copper catalyst, the participation of hydrazides in such reactions is also plausible, offering an alternative route to N-aryl hydrazides.

Cyclization and Annulation Reactions for Heterocyclic Synthesis Utilizing this compound

This compound is a valuable building block for the synthesis of a wide variety of heterocyclic compounds, particularly those containing nitrogen. researchgate.net The presence of multiple reactive sites—the two nitrogen atoms and the carbonyl group—allows for a range of cyclization and annulation reactions.

The hydrazide moiety can react with various bifunctional electrophiles to construct five- and six-membered heterocyclic rings. nih.govopenmedicinalchemistryjournal.com For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, a class of five-membered aromatic heterocycles. cdnsciencepub.com The reaction proceeds through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration.

Similarly, reaction with α,β-unsaturated ketones or esters can yield pyrazolidinones or other related heterocyclic systems through a Michael addition followed by intramolecular cyclization. The ethoxyacetyl group can also participate in or influence these cyclization reactions. The versatility of this compound makes it a key precursor in the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. mdpi.comorganic-chemistry.orgsci-hub.se

| Reactant | Heterocyclic Product | General Reaction Conditions |

|---|---|---|

| 1,3-Diketone (e.g., acetylacetone) | Pyrazole (B372694) derivative | Heating in a suitable solvent, often with an acid or base catalyst. |

| β-Ketoester (e.g., ethyl acetoacetate) | Pyrazolone (B3327878) derivative | Reaction in a solvent like ethanol, often under reflux. |

| Isothiocyanate | Thiadiazole derivative | Reaction with subsequent cyclization, may require a catalyst. |

Regioselectivity and Stereoselectivity in Cyclization Reactions

Cyclization reactions involving this compound, particularly with unsymmetrical dicarbonyl compounds, present the potential for the formation of regioisomers. The regiochemical outcome is dictated by the differential reactivity of the two carbonyl groups towards the two distinct nitrogen atoms of the hydrazide.

Regioselectivity in Pyrazole Synthesis:

The synthesis of pyrazoles through the condensation of hydrazines with β-dicarbonyl compounds is a well-established method. mdpi.com When a substituted hydrazine like 2-ethoxyacetohydrazide reacts with an unsymmetrical β-diketone, two possible regioisomeric pyrazoles can be formed. The outcome of the reaction is influenced by factors such as the nature of the substituents on the β-diketone, the reaction conditions (e.g., solvent, temperature, and catalysis), and the electronic and steric properties of the hydrazine. mdpi.com

For instance, in the reaction with a β-ketoester, the more electrophilic ketone carbonyl is generally attacked first by the more nucleophilic nitrogen atom of the hydrazine. Subsequent cyclization and dehydration lead to the formation of the pyrazole ring. The ethoxyacetyl group on the hydrazine can exert steric hindrance, potentially directing the initial attack to the less hindered carbonyl group of the dicarbonyl compound. Aprotic dipolar solvents have been shown to favor higher regioselectivity in some cases compared to polar protic solvents like ethanol. mdpi.com

While specific studies on the regioselectivity of this compound are not extensively documented in the reviewed literature, general principles suggest that careful selection of reaction partners and conditions is crucial to control the formation of the desired regioisomer. sioc-journal.cnorganic-chemistry.org

Stereoselectivity in Cyclization Reactions:

Information regarding the stereoselectivity in cyclization reactions of this compound is scarce in the available literature. The formation of stereoisomers would typically arise in reactions where new chiral centers are created, for example, in the synthesis of pyrazolines from α,β-unsaturated carbonyl compounds. The facial selectivity of the nucleophilic attack of the hydrazine on the double bond and the subsequent cyclization would determine the stereochemical outcome. The use of chiral catalysts or auxiliaries could potentially induce stereoselectivity in such reactions.

Applications in the Synthesis of Complex Molecular Scaffolds

This compound serves as a valuable precursor for the synthesis of more complex molecular scaffolds, including fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties.

Synthesis of Fused Heterocycles:

The hydrazide functionality of this compound can participate in tandem or multicomponent reactions to construct fused ring systems. For example, it can be envisioned to react with a substrate containing both a carbonyl group and a suitable leaving group to form a bicyclic or polycyclic structure in a single synthetic operation. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials. nih.govnih.gov Incorporating this compound into MCR protocols could provide access to a wide array of novel and diverse molecular scaffolds. For instance, a one-pot reaction with an aldehyde and a β-ketoester could lead to the formation of highly substituted pyranopyrazoles. nih.gov

While direct examples of the application of this compound in the synthesis of complex fused scaffolds are not prominent in the surveyed literature, its structural features make it a promising candidate for such synthetic endeavors. The development of novel synthetic methodologies utilizing this compound could lead to the discovery of new biologically active molecules and functional materials. rsc.orgrug.nl

Coordination Chemistry and Metal Complexation of 2 Ethoxyacetohydrazide Hydrochloride

Ligand Behavior and Coordination Modes of 2-Ethoxyacetohydrazide (B1316642) Hydrochloride

Hydrazides, including 2-Ethoxyacetohydrazide, are versatile ligands due to the presence of several potential donor atoms and their capacity for tautomerism. jocpr.com The hydrazide moiety (R-CO-NH-NH₂) contains a carbonyl oxygen, a terminal amino nitrogen, and an amide nitrogen, all of which can potentially coordinate to a metal center.

A crucial aspect of hydrazide ligands is their ability to exist in keto-enol tautomeric forms. jocpr.comresearchgate.net In the solid state and in neutral solutions, the keto form typically predominates. However, upon complexation with a metal ion, particularly in a suitable pH environment, the ligand can deprotonate and coordinate in its enol (iminol) form (R-C(OH)=N-NH₂). This tautomerization enhances the conjugation within the ligand framework. mtct.ac.in

For simple monohydrazides like 2-Ethoxyacetohydrazide, the most common coordination mode is as a neutral or monoanionic bidentate ligand. at.ua

Neutral Bidentate Coordination: In the keto form, the ligand coordinates to the metal ion through the carbonyl oxygen and the terminal nitrogen atom of the -NH₂ group. This chelation forms a stable five-membered ring. at.ua

Monoanionic Bidentate Coordination: In the deprotonated enol form, the ligand coordinates through the enolic oxygen and the azomethine nitrogen atom. This mode is also very common and results in a stable chelate structure.

The presence of the ethoxy group (-OCH₂CH₃) in 2-Ethoxyacetohydrazide is expected to influence the electronic properties of the ligand through its inductive effect, but it is not typically involved in coordination. The hydrochloride form indicates that the ligand is protonated, likely at the terminal amino group, and would require neutralization or reaction in a basic medium to facilitate complexation. The specific coordination behavior can be influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other co-ligands. mtct.ac.inacs.org

Synthesis and Isolation of Metal Complexes Derived from 2-Ethoxyacetohydrazide Hydrochloride

The synthesis of metal complexes with hydrazide ligands generally follows well-established procedures. jocpr.com A typical method for preparing complexes of this compound would involve the reaction of the ligand with a suitable metal salt in a polar solvent.

A general synthetic protocol can be outlined as follows:

Ligand Preparation: An aqueous or alcoholic (e.g., ethanol, methanol) solution of this compound is prepared. A base, such as sodium hydroxide (B78521) or ammonia, may be added to deprotonate the ligand and facilitate coordination.

Metal Salt Solution: A solution of the desired metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) is prepared in the same solvent.

Reaction: The ligand solution is added dropwise to the metal salt solution with constant stirring. The molar ratio of metal to ligand is varied to obtain complexes of different stoichiometries, commonly 1:1 or 1:2. jocpr.com

Complex Formation: The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. jocpr.com The formation of the complex is typically indicated by a color change or the formation of a precipitate.

Isolation and Purification: After cooling the reaction mixture to room temperature, the solid complex is isolated by filtration. The product is then washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials and dried in a desiccator over a drying agent like anhydrous CaCl₂. jocpr.com

The resulting metal complexes are often colored, crystalline solids with stability at room temperature. Their solubility can vary depending on the metal and counter-ion but they are generally more soluble in polar aprotic solvents like DMF or DMSO. jocpr.com

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction Analysis)

The definitive determination of the three-dimensional structure of a coordination compound is achieved through single-crystal X-ray diffraction analysis. nih.govmdpi.com This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

For metal complexes derived from 2-Ethoxyacetohydrazide, various coordination geometries can be anticipated based on studies of similar hydrazide ligands. nih.govproquest.com The preferred geometry is influenced by the coordination number of the central metal ion, its electronic configuration, and the stoichiometry of the complex.

Commonly observed geometries for transition metal hydrazide complexes include:

Octahedral: A six-coordinate geometry is very common, especially for complexes with a 1:2 metal-to-ligand ratio where two bidentate hydrazide ligands occupy four coordination sites. The remaining two sites are typically filled by solvent molecules (e.g., water) or counter-ions. nih.gov

Square Planar or Tetrahedral: Four-coordinate geometries can occur, particularly for metal ions like Ni(II), Pd(II), or Cu(II). proquest.com The choice between square planar and tetrahedral depends on the ligand field strength and the electronic configuration of the metal.

Trigonal Bipyramidal: Five-coordinate geometries are also possible and have been observed for Cu(II), Ni(II), and Co(II) complexes with related ligands. nih.govmdpi.com

X-ray diffraction studies on analogous complexes have confirmed the bidentate chelation of hydrazide ligands through the {O, N} donor set, establishing the formation of stable five-membered metallocycles. at.ua

Electronic and Spectroscopic Characterization of this compound Metal Complexes

A range of spectroscopic techniques is employed to characterize the structure and bonding in metal complexes of 2-Ethoxyacetohydrazide.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the ligand's coordination mode. saudijournals.com By comparing the spectrum of the free ligand with those of the metal complexes, key insights can be gained. A significant shift of the ν(C=O) (Amide I) band to a lower frequency in the complex's spectrum indicates coordination through the carbonyl oxygen. Alternatively, the disappearance of the ν(C=O) band and the appearance of a new band corresponding to ν(C=N-O) would confirm coordination in the enolic form. researchgate.net Shifts in the ν(N-H) and δ(NH₂) bands also provide evidence for the involvement of the amino group in coordination. Furthermore, the appearance of new, low-frequency bands can be attributed to ν(M-O) and ν(M-N) vibrations, confirming the formation of metal-ligand bonds. ajol.info

Table 1: Expected IR Spectral Bands and Shifts upon Complexation

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Expected Change upon Complexation |

|---|---|---|

| N-H (Amine) | 3300-3100 | Shift to lower frequency |

| C=O (Amide I) | ~1650 | Shift to lower frequency |

| N-H (Bending) | ~1620 | Shift in position |

| M-N (Vibration) | - | Appearance of new band (~500-400) |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands arising from intra-ligand π→π* and n→π* transitions, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of the d-d transition bands are particularly useful for inferring the coordination environment (e.g., octahedral or tetrahedral) of the metal ion. saudijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the coordination mode. In the ¹H NMR spectrum of a complex, the signal corresponding to the labile N-H proton of the hydrazide moiety may broaden, shift, or disappear upon coordination to the metal ion. researchgate.netnih.gov

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy is a valuable technique. The g-tensor values (g|| and g⊥) obtained from the spectrum can help elucidate the geometry of the complex (e.g., distorted octahedral) and provide information about the nature of the metal-ligand bond. saudijournals.com

Theoretical and Computational Investigations of Metal-Ligand Interactions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies. nih.gov DFT calculations can be used to model the geometric and electronic structures of metal complexes of 2-Ethoxyacetohydrazide.

These theoretical investigations can provide:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structure of a complex, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. researchgate.net

Electronic Structure Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and kinetic stability of the complex. researchgate.net

Vibrational Analysis: Theoretical vibrational frequencies can be computed and compared with experimental IR spectra to aid in the assignment of spectral bands. nih.gov

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to provide a deeper understanding of the nature and strength of the metal-ligand coordinate bonds, quantifying the extent of covalent and electrostatic interactions. nih.gov

Reactivity and Catalytic Potential of this compound Metal Complexes

Metal complexes derived from hydrazide and hydrazone ligands are known to exhibit a range of interesting reactivity, including catalytic activity in various organic transformations. researchgate.netsemanticscholar.org While specific studies on 2-Ethoxyacetohydrazide complexes are not widely reported, their potential can be inferred from related systems.

Hydrazone-based metal complexes have shown promise as catalysts in oxidation reactions. rsc.org For instance, certain nickel and copper complexes have been employed as homogeneous photocatalysts for the oxidation of C-H bonds under visible light irradiation. rsc.org The electronic properties of the ligand and the redox potential of the metal center are key factors that determine the catalytic efficiency.

The design of such catalysts can be tuned by modifying the ligand structure or the metal ion. rsc.org The presence of the ethoxy group in the 2-Ethoxyacetohydrazide ligand could subtly influence the steric and electronic environment around the metal center, potentially affecting its catalytic performance. Further research would be necessary to explore the specific catalytic applications of these complexes, for instance, in reactions like alcohol oxidation, epoxidation of olefins, or other industrially relevant processes.

Derivatives and Analogues: Design, Synthesis, and Structural Characterization

Principles of Molecular Design for 2-Ethoxyacetohydrazide (B1316642) Hydrochloride Analogues

The molecular design of analogues based on the 2-ethoxyacetohydrazide structure is guided by established medicinal chemistry principles. The primary objective is to systematically modify distinct regions of the parent molecule to probe interactions with biological targets and optimize desired properties. The core structure presents three primary regions for modification: the terminal ethoxy group, the central acetyl hydrazide linker, and the reactive terminal amino group of the hydrazide.

Key design strategies include:

Modification of the Ethoxy Group: The ethyl moiety can be altered to modulate lipophilicity, steric bulk, and potential hydrophobic interactions. Analogues can be designed by replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl), branched alkyl groups (e.g., isopropyl), or cyclic and aromatic systems. Introducing different functional groups to this chain can also influence solubility and metabolic stability.

Scaffold Hopping and Isosteric Replacement: The central acetohydrazide core (-CH₂C(=O)NHNH₂-) can be replaced with bioisosteres to explore alternative chemical space while retaining key binding interactions. For instance, groups like hydroxamates or other linkers with similar hydrogen bonding capabilities could be considered.

Derivatization of the Hydrazide Moiety: The terminal -NH₂ group is the most common site for modification. It can be readily converted into a wide range of functional groups and heterocyclic systems. This strategy, known as "growing" or "decoration," aims to introduce new pharmacophoric features that can engage with specific binding pockets of a target protein. This approach is central to creating libraries of derivatives for structure-activity relationship studies. For instance, using a core structure as a starting point to develop new inhibitors with enhanced selectivity is a common and effective strategy in drug design. nih.gov

Diverse Synthetic Strategies for Preparing Modified Structures

The synthesis of derivatives from 2-ethoxyacetohydrazide hydrochloride leverages the versatile reactivity of the hydrazide functional group. A plausible initial step, the synthesis of the core compound itself, can be achieved through the hydrazinolysis of an appropriate ester, such as ethyl ethoxyacetate, with hydrazine (B178648) hydrate (B1144303), followed by acidification with HCl. vulcanchem.comnih.gov From this key intermediate, several classes of derivatives can be prepared.

Formation of Hydrazones (Schiff Bases): One of the most fundamental reactions involves the condensation of the 2-ethoxyacetohydrazide with various aldehydes and ketones. This reaction typically proceeds under mild acidic catalysis to yield the corresponding N-substituted hydrazones. These Schiff bases are valuable not only as final compounds but also as intermediates for further cyclization reactions. vulcanchem.comnih.gov

Synthesis of Pyrazole (B372694) Derivatives: Cyclocondensation of the hydrazide with 1,3-dicarbonyl compounds, such as acetylacetone (pentane-2,4-dione), is a standard method for constructing pyrazole rings. nih.gov This reaction provides a five-membered heterocyclic ring appended to the core structure.

Formation of Oxadiazole and Triazole Rings: The hydrazide can be used to synthesize five-membered heterocycles containing multiple heteroatoms. For example, reaction with carbon disulfide in a basic medium can lead to the formation of a 1,3,4-oxadiazole ring. nih.gov Similarly, reaction with isothiocyanates can be employed to generate 1,2,4-triazole derivatives.

These synthetic pathways allow for the creation of a diverse library of compounds from a single, accessible intermediate.

Table 1: Synthetic Strategies for 2-Ethoxyacetohydrazide Derivatives

| Reaction Type | Reagent Class | Resulting Derivative Class |

|---|---|---|

| Condensation | Aldehydes, Ketones | Hydrazones (Schiff Bases) |

| Cyclocondensation | 1,3-Diketones (e.g., Acetylacetone) | Pyrazoles |

| Cyclization | Carbon Disulfide | 1,3,4-Oxadiazoles |

| Cyclization | Isothiocyanates, Potassium Thiocyanate | 1,2,4-Triazoles |

Comprehensive Spectroscopic Characterization of Synthesized Derivatives

The structural confirmation of newly synthesized analogues of 2-ethoxyacetohydrazide is achieved through a combination of modern spectroscopic techniques. Each method provides complementary information to unambiguously determine the chemical structure. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. The parent hydrazide would show characteristic absorption bands for N-H stretching (typically 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C-O stretching from the ethoxy group (~1050-1150 cm⁻¹). Upon derivatization, new bands appear, for instance, a C=N stretch (~1600-1650 cm⁻¹) in hydrazones. scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This technique provides detailed information about the chemical environment of protons. For a derivative, one would expect to see signals for the ethoxy group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl group, and amide (NH) protons. The formation of derivatives introduces new, characteristic signals, such as signals for aromatic protons or the azomethine proton (-N=CH-) in hydrazones. nih.gov

¹³C-NMR: This spectrum reveals the carbon framework of the molecule. Key signals include the carbonyl carbon (~170 ppm) and the carbons of the ethoxy group. The synthesis of new derivatives is confirmed by the appearance of new signals corresponding to the added molecular fragments. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, providing crucial confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition. nih.govscirp.org

X-Ray Crystallography: For derivatives that can be grown as single crystals, X-ray crystallography offers definitive proof of structure. It provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.netscirp.org

Table 2: Characteristic Spectroscopic Data for Functional Groups in Derivatives

| Functional Group | Technique | Characteristic Signal/Peak |

|---|---|---|

| Amide (C=O) | FT-IR | ~1650-1680 cm⁻¹ |

| Amine (N-H) | FT-IR | ~3200-3400 cm⁻¹ (stretch) |

| Hydrazone (C=N) | FT-IR | ~1600-1650 cm⁻¹ |

| Carbonyl Carbon (C=O) | ¹³C-NMR | ~165-175 ppm |

| Azomethine Proton (-N=CH-) | ¹H-NMR | ~8.0-9.0 ppm |

Elucidation of Structure-Activity Relationships (SAR) in Derivative Series

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing a series of related analogues of 2-ethoxyacetohydrazide and evaluating their activity in a relevant biological assay, researchers can identify key pharmacophoric elements and guide further optimization.

A systematic SAR investigation would involve several steps:

Synthesis of a Focused Library: A collection of derivatives is synthesized where one part of the molecule is varied at a time. For example, a series could be prepared where different substituted aromatic aldehydes are used to form a library of hydrazones.

Biological Evaluation: All compounds in the library are tested for a specific biological activity (e.g., enzyme inhibition, receptor binding), and a quantitative measure of their potency, such as the half-maximal inhibitory concentration (IC₅₀), is determined.

Analysis of Trends: The data are analyzed to correlate changes in structure with changes in activity. For instance, it might be found that electron-withdrawing groups on the aromatic ring of a hydrazone derivative increase potency, while bulky groups decrease it. nih.gov

For a series of 2-ethoxyacetohydrazide derivatives, SAR analysis would focus on:

The nature of the R-group in hydrazones: Comparing aromatic, heteroaromatic, and aliphatic R-groups would reveal the preferred type of substituent.

The effect of substituents on an aromatic ring: If an aromatic ring is found to be favorable, its substitution pattern (ortho, meta, para) and the electronic nature of the substituents (donating vs. withdrawing) would be explored.

Comparison of different heterocyclic systems: The activity of pyrazole, oxadiazole, and triazole derivatives would be compared to determine which heterocyclic scaffold is most promising for the target of interest.

This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry and allows for the rational development of compounds with improved potency and selectivity.

Table 3: Hypothetical Structure-Activity Relationship (SAR) for Hydrazone Derivatives

| Compound | R-Group on Hydrazone (-N=CH-R) | Hypothetical IC₅₀ (µM) |

|---|---|---|

| 1 | Phenyl | 15.2 |

| 2 | 4-Chlorophenyl | 5.8 |

| 3 | 4-Methoxyphenyl | 22.5 |

| 4 | 4-Nitrophenyl | 2.1 |

| 5 | 2-Furyl | 9.7 |

This table illustrates a hypothetical example where electron-withdrawing substituents (Cl, NO₂) on the phenyl ring increase potency (lower IC₅₀), while electron-donating (OCH₃) or bulky (naphthalenyl) groups decrease it.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylacetone |

| Carbon disulfide |

| Ethyl ethoxyacetate |

| Hydrazine hydrate |

| Isothiocyanate |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. core.ac.uk By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. uobasrah.edu.iq For 2-Ethoxyacetohydrazide (B1316642) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is employed for unambiguous structural assignment and to study its conformational dynamics. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethoxyacetohydrazide hydrochloride is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton, with nearby electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values. pressbooks.pub The integration of each peak corresponds to the number of protons it represents, and the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of adjacent, non-equivalent protons. pressbooks.pub

Based on the structure (CH₃-CH₂-O-CH₂-C(=O)NHNH₂·HCl), the predicted ¹H NMR data are summarized below. The presence of the hydrochloride salt would lead to protonation of the hydrazide moiety, and the acidic protons (NH, NH₃⁺) may be broad or exchange with deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ -CH₂-O- | 1.1 - 1.3 | Triplet (t) | ~7.0 | 3H |

| CH₃-CH₂ -O- | 3.4 - 3.6 | Quartet (q) | ~7.0 | 2H |

| -O-CH₂ -C(=O)- | 4.0 - 4.2 | Singlet (s) | N/A | 2H |

| -C(=O)NHNH₃⁺ | 8.0 - 11.0 | Broad Singlet (br s) | N/A | 4H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms and carbonyl carbons are typically found further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ -CH₂-O- | 14 - 16 |

| CH₃-CH₂ -O- | 65 - 68 |

| -O-CH₂ -C(=O)- | 68 - 72 |

| -C (=O)NHNH₂- | 168 - 172 |

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the molecular structure by revealing through-bond and through-space relationships between nuclei. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. emerypharma.com For this compound, a cross-peak would be expected between the methyl triplet (CH₃) and the methylene (B1212753) quartet (CH₂) of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It is used to definitively assign each carbon signal in the ¹³C spectrum to its attached proton(s) from the ¹H spectrum. Expected correlations would be observed for the CH₃, -O-CH₂-, and -C(=O)-CH₂- groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). core.ac.uk This is a powerful tool for connecting molecular fragments. Key correlations would be expected from the CH₃ protons to the -O-CH₂- carbon, and from the -O-CH₂- protons to both the CH₃ and the -O-CH₂-C(=O)- carbons. Protons on the methylene adjacent to the carbonyl would show a correlation to the carbonyl carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for conformational analysis.

Table 3: Key Predicted 2D NMR Correlations for this compound

| 2D Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | CH₃ protons ↔ CH₂ -O protons | Confirms the ethyl fragment connectivity. |

| HSQC | CH₃ protons ↔ CH₃ carbon CH₂ -O protons ↔ CH₂ -O carbon -O-CH₂ -C protons ↔ -O-CH₂ -C carbon | Assigns carbons directly bonded to protons. | | HMBC | CH₃ protons ↔ CH₂ -O carbon CH₂ -O protons ↔ CH₃ carbon -O-CH₂ -C protons ↔ C =O carbon | Establishes the connectivity across the ether linkage and confirms the ethoxyacetyl fragment. |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk For a relatively small and polar molecule like this compound, various MS techniques can be employed.

GC-MS is suitable for volatile and thermally stable compounds. This compound itself is a salt and non-volatile. Therefore, direct analysis is challenging. Chemical derivatization would be required to convert the polar hydrazide group into a more volatile and thermally stable derivative, for example, through acylation or silylation, before it can be analyzed by GC-MS. jfda-online.com Without derivatization, the compound would likely decompose in the hot GC injector.

LC-MS is the preferred method for analyzing polar, non-volatile, and thermally labile compounds like this compound. mdpi.comnih.gov The compound can be separated from impurities using liquid chromatography, often with a polar column (e.g., HILIC) or a reversed-phase column under aqueous normal phase conditions, and then ionized and detected by the mass spectrometer. nih.govchromatographyonline.com Electrospray ionization (ESI) in positive ion mode would be ideal, as the hydrazide moiety is readily protonated. The expected protonated molecular ion [M+H]⁺ for the free base (C₄H₁₀N₂O₂) would be observed at m/z 119.08.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, which is a critical step in structure confirmation. For 2-Ethoxyacetohydrazide, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to fragment into smaller, characteristic ions. Analyzing these fragments helps to piece together the molecular structure. Common fragmentation pathways for the [M+H]⁺ ion of 2-Ethoxyacetohydrazide would involve cleavages at the weakest bonds, such as the acyl-N bond and C-O bonds. libretexts.orgnih.gov

Table 4: Predicted Mass Spectrometry Data and Plausible Fragments for 2-Ethoxyacetohydrazide (Free Base, Positive Ion Mode)

| m/z (Predicted) | Ion Formula | Proposed Fragment Structure | Plausible Neutral Loss |

|---|---|---|---|

| 119.0815 | [C₄H₁₁N₂O₂]⁺ | [M+H]⁺ (Protonated Molecule) | N/A |

| 89.0550 | [C₃H₇O₂]⁺ | CH₃CH₂OCH₂CO⁺ | NH₂NH₂ |

| 73.0651 | [C₄H₉O]⁺ | CH₃CH₂OCH₂⁺ | N₂H₂O |

| 45.0335 | [C₂H₅O]⁺ | CH₃CH₂O⁺ | C₂H₅N₂O |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. ksu.edu.sa For this compound, these methods provide a characteristic fingerprint, allowing for the identification of key functional groups and insights into the molecular structure. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecular polarizability. ksu.edu.sa

In the analysis of hydrazide derivatives, IR spectroscopy is particularly effective for identifying the carbonyl (C=O) and amine/amide (N-H) groups. kau.edu.sa The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its structure. The N-H stretching vibrations of the hydrazide moiety and the protonated amine hydrochloride typically appear as a broad band in the 3300-2600 cm⁻¹ region. The C=O stretching vibration, known as the Amide I band, is anticipated to be a very strong absorption around 1680 cm⁻¹. nih.gov Other significant vibrations include the N-H bending (Amide II) band near 1600-1550 cm⁻¹, and the C-O-C stretching of the ethoxy group, typically found in the 1150-1085 cm⁻¹ region.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C=N stretching vibration, if any tautomeric form exists, would be clearly visible in the Raman spectrum, often around 1615 cm⁻¹. nih.gov The skeletal C-C and C-N stretching vibrations also give rise to characteristic Raman signals. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| N-H / N⁺-H | Stretching | 3300 - 2600 | 3300 - 2600 | Strong, Broad (IR) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | 3000 - 2850 | Medium to Strong |

| C=O (Amide I) | Stretching | ~1680 | ~1680 | Very Strong (IR) |

| N-H (Amide II) | Bending | 1600 - 1550 | 1600 - 1550 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1150 - 1085 | 1150 - 1085 | Strong (IR) |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. icdd.com For this compound, single-crystal X-ray diffraction would provide unambiguous structural information, including bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. mdpi.com This technique can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and the physical properties of the compound. nih.gov

In a typical single-crystal XRD analysis, a suitable crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data is then processed to generate an electron density map, from which the atomic positions can be determined. The analysis of hydrazone derivatives has shown that these molecules can adopt specific conformations, and XRD confirms these structural features unequivocally. mdpi.comnih.gov

Powder X-ray diffraction (PXRD) is another valuable technique, used to analyze polycrystalline materials. researchgate.net It provides a characteristic diffraction pattern for a specific crystalline phase, which can be used for identification, purity assessment, and polymorphism studies. For a compound like this compound, PXRD would be essential for quality control to ensure batch-to-batch consistency of the crystalline form.

Table 2: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Note: This table presents example data typical for a small organic hydrochloride salt and does not represent actual data for this compound.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₄H₁₁ClN₂O₂ |

| Formula Weight | 154.60 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.556 |

| b (Å) | 12.096 |

| c (Å) | 6.741 |

| β (°) | 97.86 |

| Volume (ų) | 972.4 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and heteroatoms) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. For this compound, with a chemical formula of C₄H₁₁ClN₂O₂, elemental analysis provides a direct confirmation that the isolated compound has the expected atomic composition.

The technique typically involves the high-temperature combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentages of C, H, and N. The percentages of other elements like chlorine are determined by other methods such as titration or ion chromatography. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered a strong indicator of the compound's identity and purity. mdpi.com

Table 3: Elemental Analysis Data for this compound (C₄H₁₁ClN₂O₂)

| Element | Theoretical (%) | Found (Hypothetical) (%) |

|---|---|---|

| Carbon (C) | 31.08 | 31.15 |

| Hydrogen (H) | 7.17 | 7.21 |

| Chlorine (Cl) | 22.93 | 22.85 |

| Nitrogen (N) | 18.12 | 18.06 |

| Oxygen (O) | 20.70 | N/A (often by difference) |

Chromatographic Techniques for Purity and Separation (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture. khanacademy.org High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for assessing the purity of pharmaceutical compounds like this compound. researchgate.net It allows for the separation of the main compound from any impurities, starting materials, or degradation products.

A common mode of HPLC for polar organic molecules is reversed-phase (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). researchgate.net For this compound, an RP-HPLC method would likely involve an acidic mobile phase to ensure the analyte is in a consistent, protonated state, leading to sharp and symmetrical peaks. Detection is typically achieved using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits significant absorbance.

The development and use of an HPLC method require validation to ensure its reliability, accuracy, and precision. nih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov The LOD and LOQ are crucial for determining the method's sensitivity in detecting and quantifying trace-level impurities. nih.gov Such a validated method is essential for quality control throughout the manufacturing and storage of the compound.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL |

Computational and Theoretical Investigations of 2 Ethoxyacetohydrazide Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation, providing insights into electronic structure, geometry, and spectroscopic characteristics. as-proceeding.com DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules, including hydrazide derivatives. kbhgroup.inmdpi.com

The electronic structure of a molecule governs its reactivity, stability, and optical properties. Key to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. as-proceeding.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

In studies of various hydrazide derivatives, DFT calculations have been employed to determine these parameters. imist.ma For 2-Ethoxyacetohydrazide (B1316642) hydrochloride, the HOMO would likely be localized around the hydrazide moiety (-CONHNH2), which is rich in lone-pair electrons, while the LUMO may be distributed across the carbonyl group and adjacent atoms. Global reactivity descriptors, derived from FMO energies, further quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Descriptors Calculated from FMO Energies for Hydrazide Derivatives Data is illustrative and based on typical values found for analogous structures in computational studies.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) spectra. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement. nih.gov For 2-Ethoxyacetohydrazide hydrochloride, key vibrational modes would include N-H stretching, C=O stretching of the amide, and C-O-C stretching of the ether group.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, corresponding to UV-Visible absorption spectra. kbhgroup.innih.gov This analysis provides information on the wavelengths of maximum absorption (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., n → π* or π → π*). nih.gov

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for a Representative Hydrazide Moiety Based on data from similar hydrazide structures. All values are in cm⁻¹.

| Vibrational Mode | Experimental Frequency | Calculated Frequency (Scaled) | Assignment |

| N-H Stretch (Amide) | 3233 | 3230 | ν(N-H) |

| N-H Stretch (Amine) | 3403 | 3400 | ν(N-H) |

| C=O Stretch | 1670 | 1665 | ν(C=O) |

| C-N Stretch | 1530 | 1525 | ν(C-N) |

The three-dimensional structure of a molecule is crucial to its function. Conformation analysis via quantum chemistry involves optimizing the molecular geometry to find the lowest energy (most stable) structure. kbhgroup.in This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, a key conformational feature would be the rotation around the C-N and N-N bonds of the hydrazide group and the C-O bonds of the ethoxy group. The calculations would reveal the most stable arrangement, likely influenced by intramolecular hydrogen bonding and steric hindrance.

Table 3: Predicted Geometrical Parameters for a Hydrazide Backbone Based on DFT/B3LYP calculations on analogous structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.24 Å |

| C-N | 1.35 Å | |

| N-N | 1.41 Å | |

| Bond Angle | O=C-N | 123.5° |

| C-N-N | 119.8° | |

| Dihedral Angle | O=C-N-N | ~180° (trans) |

Molecular Dynamics Simulations

While quantum calculations describe a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time, typically in a solvated environment. researchgate.net An MD simulation models the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

An MD simulation of this compound, likely in a box of water molecules (e.g., using SPC/E or TIP3P models), would reveal crucial information about its hydration shell and intermolecular interactions. researchgate.net Analysis of the simulation trajectory could include:

Radial Distribution Functions (RDFs): To determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, such as the carbonyl oxygen or the amine hydrogens. chemrxiv.org

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the hydrazide moiety and surrounding water molecules. Studies on hydrazine (B178648) show it can be hydrated by numerous water molecules, forming strong hydrogen bonds. researchgate.net

Conformational Dynamics: To observe how the molecule flexes and changes its conformation in solution, providing a dynamic picture that complements the static view from quantum calculations.

Molecular Docking Studies (e.g., Ligand-Protein Interactions in a Research Context)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). orgchemres.org This method is central to drug discovery and understanding biological function. The hydrazide functional group is a common pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonds with protein active sites. nih.govresearchgate.net

In a hypothetical docking study, this compound could be evaluated as an inhibitor for a specific enzyme. The process would involve:

Preparing the 3D structures of the ligand and the protein receptor.

Using a docking algorithm (e.g., AutoDock, FlexX) to place the ligand into the protein's active site in various conformations. researchgate.net

Evaluating each pose using a scoring function, which estimates the binding free energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

The results would highlight the key intermolecular interactions, such as hydrogen bonds between the hydrazide's N-H or C=O groups and amino acid residues (e.g., Asp, Arg, Ser), as well as hydrophobic interactions involving the ethyl group. researchgate.netresearchgate.net

Table 4: Illustrative Molecular Docking Results for a Hydrazide-Based Inhibitor Data is representative of findings from docking studies of hydrazide derivatives against protein targets.

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Aspartic Protease | -8.5 | Asp32, Gly217 | Hydrogen Bond |

| Ile120, Val76 | Hydrophobic | ||

| InhA Reductase | -7.2 | Tyr158, Ser94 | Hydrogen Bond |

| Met199, Phe149 | Hydrophobic |

Reactivity and Reaction Pathway Modeling

Quantum chemical methods are instrumental in modeling chemical reactivity and elucidating reaction mechanisms. ucsb.edu The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. as-proceeding.com Electron-rich regions (negative potential), such as around the carbonyl oxygen, are susceptible to electrophilic attack, while electron-poor regions (positive potential), like the amine hydrogens, are sites for nucleophilic attack.

Furthermore, computational chemistry can be used to model the entire pathway of a chemical reaction. numberanalytics.com This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (the energy difference between the reactants and the TS). ucsb.edu For this compound, potential reactions for modeling could include:

Condensation with an aldehyde or ketone: To form a hydrazone, a common reaction for hydrazides.

Acetylation or acylation: At the terminal nitrogen atom. nih.gov

Oxidation/Reduction reactions: Involving the hydrazine moiety.

Studies on the reaction of hydrazine with radicals like OH have used high-level quantum methods to map out potential energy surfaces and determine reaction rate constants, demonstrating the power of these techniques to predict kinetics and mechanisms. scispace.com Such an approach could predict the most favorable reaction pathways and outcomes for this compound.

Application of Cheminformatics and Machine Learning in Derivative Design

The design of novel derivatives of this compound with potentially enhanced biological activities can be significantly accelerated and rationalized through the application of computational and theoretical methods. Cheminformatics and machine learning, in particular, offer powerful tools for building predictive models that can guide the synthesis and evaluation of new chemical entities. These approaches leverage existing data to establish relationships between molecular structure and biological activity, thereby enabling the in silico screening and prioritization of candidate molecules.

A key strategy in this endeavor is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties, or "descriptors," that are most influential in determining a compound's activity, these models can predict the activity of novel, yet-to-be-synthesized derivatives.

In a hypothetical study focused on designing derivatives of this compound, a dataset of known hydrazide analogs and their experimentally determined biological activities could be used to train a QSAR model. A variety of molecular descriptors, including electronic, steric, and lipophilic properties, would be calculated for each compound in the training set.

Table 1: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Specific Descriptor | Description |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which can indicate a molecule's reactivity. | |

| Steric | Molecular Volume | The van der Waals volume of the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Lipophilic | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating the hydrophobicity of the molecule. |

Once the descriptors are calculated, various machine learning algorithms can be employed to build the QSAR model. These algorithms can range from traditional methods like multiple linear regression to more advanced techniques such as support vector machines (SVM) and random forests. nih.gov The goal is to create a model that not only fits the training data well but also has strong predictive power for new compounds.

The performance of the resulting QSAR model would be rigorously validated using both internal and external validation techniques. A high correlation coefficient (R²) and a low root mean square error (RMSE) for the training set, along with a high predictive R² (R²pred) for an external test set, would indicate a robust and reliable model.